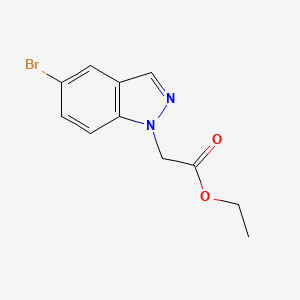
Ethyl 5-bromo-1H-indazole-1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-1H-indazole-1-acetate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and an ethyl ester group in this compound makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1H-indazole-1-acetate typically involves the bromination of 1H-indazole followed by esterification. One common method includes the reaction of 1H-indazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. The resulting 5-bromo-1H-indazole is then reacted with ethyl chloroacetate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-1H-indazole-1-acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indazole ring can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 5-substituted indazole derivatives.
Reduction: Formation of 1H-indazole-1-ethanol derivatives.
Oxidation: Formation of indazole-3-carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-1H-indazole-1-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-1H-indazole-1-acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and selectivity towards its target.
Comparación Con Compuestos Similares
Ethyl 5-bromo-1H-indazole-1-acetate can be compared with other indazole derivatives such as:
5-Bromo-1H-indazole: Lacks the ester group, making it less versatile in certain synthetic applications.
Ethyl 1H-indazole-1-acetate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
1H-Indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The presence of both the bromine atom and the ethyl ester group in this compound makes it unique and valuable for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H11BrN2O2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
ethyl 2-(5-bromoindazol-1-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)7-14-10-4-3-9(12)5-8(10)6-13-14/h3-6H,2,7H2,1H3 |
Clave InChI |
OUKXNXRYMYIIPC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
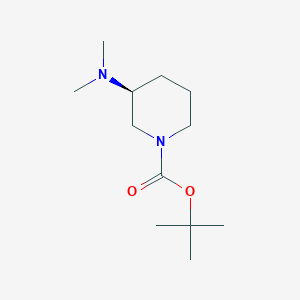
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)

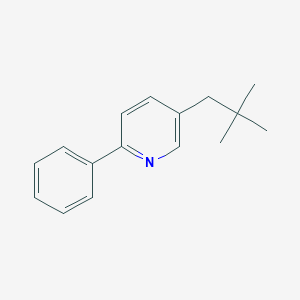
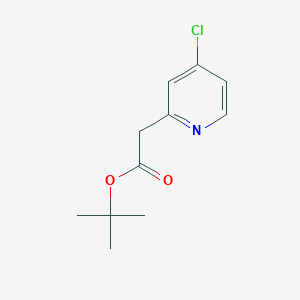
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)
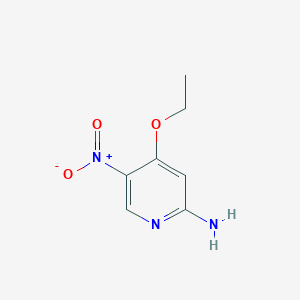
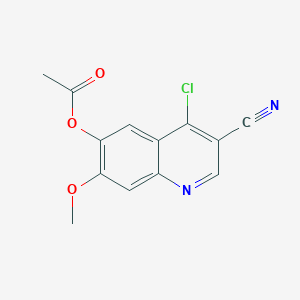
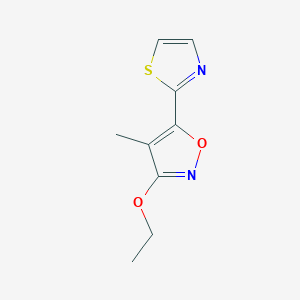
![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)

